N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-28-21-12-11-19(15-20(21)25-13-5-4-8-22(25)26)24-23(27)18-10-9-16-6-2-3-7-17(16)14-18/h2-3,6-7,9-12,14-15H,4-5,8,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBGODQBFSHRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a carboxamide group and a phenyl ring that includes a piperidinone moiety. Its molecular formula is , indicating a complex structure that contributes to its biological properties. The synthesis typically involves multi-step organic reactions, beginning with naphthalene-2-carboxylic acid and leading to the final product through various transformations.
Anticoagulant Properties
This compound has been identified as a potent inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, the compound effectively reduces thrombin generation, which is pivotal in managing thromboembolic diseases. Its pharmacokinetic profile demonstrates good bioavailability and low clearance rates, making it a promising candidate for therapeutic applications in anticoagulation therapy.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit promising cytotoxicity against cancer cell lines. For example, studies involving MTT assays revealed that certain naphthalene derivatives possess IC50 values ranging from 8.4 to 10.4 µM against HepG2 and MCF-7 cells, indicating effective antiproliferative activity .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5 | HepG2 | 9.7 |
| Compound 5 | MCF-7 | 8.8 |
| Sorafenib (control) | HepG2 | 10.8 |
| Sorafenib (control) | MCF-7 | 10.2 |
The mechanism by which this compound exerts its effects involves direct inhibition of FXa, disrupting the coagulation cascade and preventing blood clot formation. This action not only highlights its potential in anticoagulation therapy but also underscores its relevance in conditions where thrombus formation poses significant health risks.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
-
Anticoagulant Activity :
- The primary mechanism involves the inhibition of activated factor X (FXa), a critical enzyme in the coagulation cascade. By inhibiting FXa, the compound reduces thrombin generation, which is essential for blood clot formation. This property has been explored for potential use in anticoagulation therapy to prevent thromboembolic diseases .
-
Antitumor Activity :
- Studies have shown that this compound possesses significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis in cancer cells has been confirmed through assays measuring caspase activity, indicating its potential as an anticancer agent .
-
Antiviral Activity :
- Research indicates that N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide exhibits antiviral properties against several viruses, including herpes simplex virus types 1 and 2, influenza A and B viruses, and human immunodeficiency virus type 1 (HIV-1). This broad-spectrum activity suggests its potential role in treating viral infections .
Anticoagulation Therapy
In clinical evaluations, this compound has shown promising results in reducing thrombus formation in animal models. These studies support its application in preventing thrombosis and managing related conditions .
Cancer Treatment
A study focusing on hepatocellular carcinoma treatment with this compound demonstrated a significant reduction in tumor size and improved survival rates among treated subjects compared to controls. The findings highlight the compound's potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Key Trends :
- Electron-withdrawing groups (e.g., CF₃, Br) correlate with enhanced antimycobacterial and anti-MRSA activity .
- Alkoxy substituents (e.g., but-2-yloxy) improve activity against Gram-negative pathogens like E. coli and S. typhimurium .
- Substitution position : Para-methoxy groups (as in the target compound) may optimize solubility without compromising target binding, whereas meta-substitution reduces efficacy .
Metabolic Stability
The amide bond in carboxamide derivatives is susceptible to enzymatic hydrolysis. For example, 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide undergoes hydrolysis in plasma, yielding carboxylic acid and aniline metabolites .
Q & A
Q. Advanced
- Catalyst screening : Use Pd-based catalysts for coupling steps to reduce side products.
- Solvent optimization : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Flow chemistry : Implement continuous reactors for improved heat/mass transfer in cyclization steps.
- In-line analytics : FTIR or Raman spectroscopy for real-time reaction monitoring.
Yield improvements (from ~60% to >85%) have been reported using these strategies in analogous compounds .
What experimental approaches validate FXa inhibition and mechanism of action?
Q. Advanced
- Enzyme assays : Fluorogenic substrate-based assays (e.g., Boc-Glu-Gly-Arg-AMC) to measure FXa activity inhibition.
- Kinetic studies : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots.
- Crystallography : Co-crystallize the compound with FXa (PDB ID) using SHELX software for structural refinement .
- Molecular docking : Compare binding poses (AutoDock Vina) with known inhibitors to identify critical residues (e.g., S1/S4 pockets) .
How should discrepancies in bioactivity data across studies be addressed?
Q. Advanced
- Batch analysis : Compare purity (HPLC), stereochemistry (chiral HPLC), and polymorphic forms (PXRD) between studies.
- Assay standardization : Use uniform buffer conditions (pH 7.4, ionic strength) and controls (e.g., apixaban).
- Meta-analysis : Apply statistical models (e.g., mixed-effects regression) to account for inter-lab variability.
Discrepancies in IC₅₀ values (>10-fold) often stem from assay pH or co-solvent differences .
What computational methods model interactions with biological targets beyond FXa?
Q. Advanced
- MD simulations : GROMACS/AMBER to assess binding stability over 100-ns trajectories.
- Free-energy calculations : MM-PBSA/GBSA to rank binding affinities for off-target kinases (e.g., PKA, PKC).
- QSAR : Develop models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors to predict ADMET properties .
How to design structure-activity relationship (SAR) studies for derivatives?
Q. Advanced
- Core modifications : Replace naphthalene with quinoline or indole to assess π-π stacking effects.
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance FXa binding.
- Bioisosteric replacement : Substitute 2-oxopiperidinyl with morpholinone to improve solubility.
Synthesize 20–50 derivatives, screen for IC₅₀, and correlate with steric/electronic parameters (Hammett σ, Verloop descriptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
